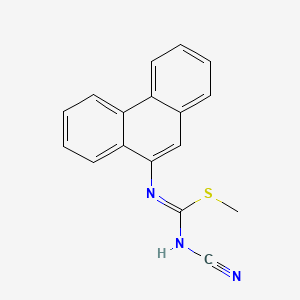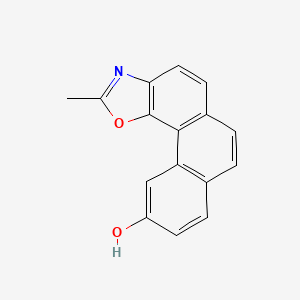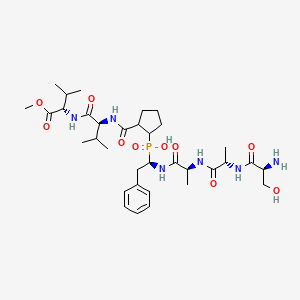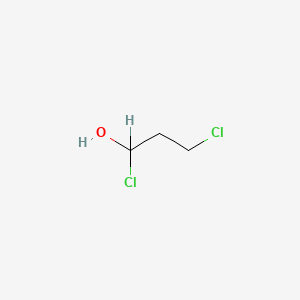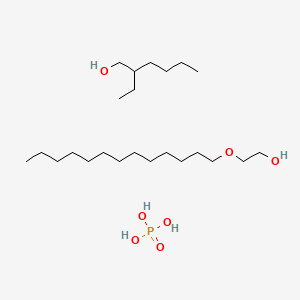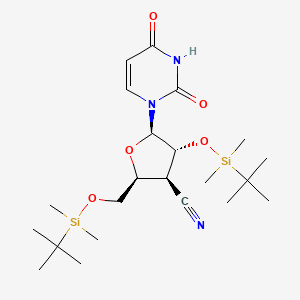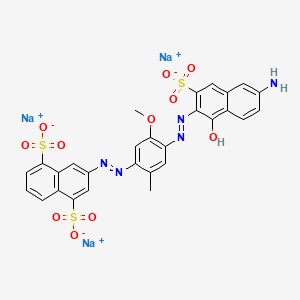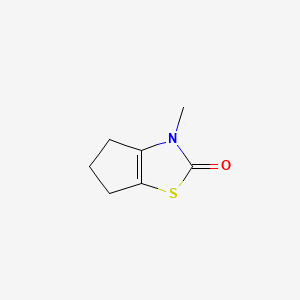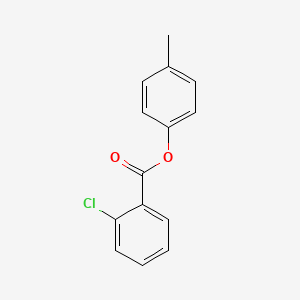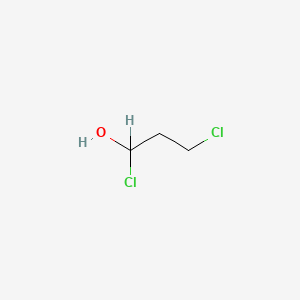
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. Azo dyes are known for their vivid colors and are widely used in textile, food, and cosmetic industries. This compound is characterized by its multiple azo groups (-N=N-) and sulfonic acid groups (-SO3H), which contribute to its solubility and reactivity.
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl, which involves treating it with nitrous acid (HNO2) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form an azo compound. This step is repeated multiple times to introduce additional azo groups.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid (H2SO4) to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Industrial production methods often involve large-scale reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during diazotization and using catalysts to enhance the coupling reactions.
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the cleavage of azo bonds and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of sulfonamides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex azo dyes and pigments, which are studied for their color properties and stability.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of dyes for textiles, food coloring, and cosmetics, where its stability and vivid colors are highly valued.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid groups can participate in ionic interactions with various substrates. These interactions can lead to changes in the chemical and physical properties of the substrates, making the compound useful in various applications.
Comparison with Similar Compounds
Similar compounds to 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- include:
1,3-Naphthalenedisulfonic acid, 7-amino-: This compound has a similar structure but lacks the multiple azo groups, making it less complex and less reactive.
2-Naphthylamine-6,8-disulfonic acid: This compound has a different substitution pattern on the naphthalene ring, leading to different reactivity and applications.
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulfonic acid: This compound has a hydroxyl group in addition to the sulfonic acid groups, which can influence its solubility and reactivity.
The uniqueness of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- lies in its multiple azo groups and sulfonic acid groups, which provide a combination of solubility, reactivity, and stability that is valuable in various applications.
Properties
CAS No. |
71033-06-2 |
|---|---|
Molecular Formula |
C38H32N8O7S2 |
Molecular Weight |
776.8 g/mol |
IUPAC Name |
7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H32N8O7S2/c1-22-16-28(40-38(47)25-4-7-27(39)8-5-25)10-13-34(22)44-41-29-11-14-35(23(2)17-29)45-42-30-12-15-36(24(3)18-30)46-43-31-9-6-26-19-32(54(48,49)50)21-37(33(26)20-31)55(51,52)53/h4-21H,39H2,1-3H3,(H,40,47)(H,48,49,50)(H,51,52,53) |
InChI Key |
HAULGSWNNVRSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


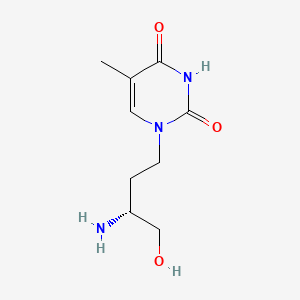
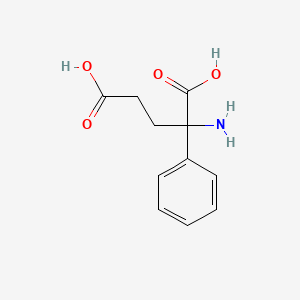
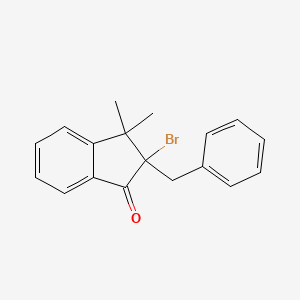
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
